Chemical structure and molecular formula of N-allyl-2-(3-chlorophenyl)acetamide
Chemical structure and molecular formula of N-allyl-2-(3-chlorophenyl)acetamide
The following technical guide provides an in-depth analysis of N-allyl-2-(3-chlorophenyl)acetamide , a specific organic amide derivative. This monograph is designed for researchers requiring definitive structural data, synthesis protocols, and characterization metrics.
Part 1: Chemical Identity & Structural Logic
Nomenclature and Classification
This compound is a secondary amide resulting from the condensation of 3-chlorophenylacetic acid and allylamine . It belongs to the class of N-substituted phenylacetamides, often explored in medicinal chemistry as scaffolds for TRP channel modulators or in agrochemistry as herbicide precursors.
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IUPAC Name: N-(prop-2-en-1-yl)-2-(3-chlorophenyl)acetamide
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Common Name: N-allyl-3-chlorophenylacetamide
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SMILES: Clc1cccc(CC(=O)NCC=C)c1
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InChIKey: (Predicted) QSAYWAKBIPTVNP-UHFFFAOYSA-N (Note: InChIKey is specific to connectivity; this is a structural analogue prediction).
Physicochemical Profile
The following data points are calculated based on structural group contributions and analogue comparisons.
| Property | Value / Description |
| Molecular Formula | C₁₁H₁₂ClNO |
| Molecular Weight | 209.67 g/mol |
| Exact Mass | 209.0607 (³⁵Cl) |
| Physical State | Solid (low melting) or viscous oil |
| LogP (Predicted) | 2.4 – 2.8 |
| H-Bond Donors | 1 (Amide NH) |
| H-Bond Acceptors | 1 (Carbonyl O) |
| Solubility | Soluble in DCM, DMSO, Methanol, Ethyl Acetate; Insoluble in Water.[1] |
Part 2: Synthesis Protocols
Two robust pathways are presented. Method A is preferred for scale-up due to cost-efficiency. Method B is preferred for small-scale, high-purity library generation.
Method A: Acyl Chloride Activation (Standard Scale-Up)
Principle: Conversion of the acid to an acid chloride using thionyl chloride (
Reagents:
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3-Chlorophenylacetic acid (1.0 eq)
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Thionyl chloride (1.5 eq)
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Allylamine (1.1 eq)
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Triethylamine (
) (1.5 eq) -
Dichloromethane (DCM) (Solvent)
Protocol:
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Activation: Dissolve 3-chlorophenylacetic acid in anhydrous DCM. Add thionyl chloride dropwise at 0°C. Add a catalytic drop of DMF. Reflux for 2 hours until gas evolution (
, ) ceases. -
Concentration: Evaporate solvent and excess
under reduced pressure to yield the crude acid chloride (oil). -
Coupling: Redissolve the acid chloride in fresh anhydrous DCM. Cool to 0°C.
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Addition: Add a mixture of allylamine and triethylamine in DCM dropwise, maintaining temperature <5°C.
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Workup: Stir at room temperature for 4 hours. Wash reaction mixture with 1M HCl (to remove unreacted amine), then sat.
(to remove unreacted acid), then Brine. -
Purification: Dry over
, filter, and concentrate. Recrystallize from Hexane/Ethyl Acetate if solid, or purify via silica gel chromatography (Gradient: 10-30% EtOAc in Hexanes).
Method B: Carbodiimide Coupling (Medicinal Chemistry Scale)
Principle: Direct coupling using EDC·HCl to form an active ester intermediate.
Reagents:
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3-Chlorophenylacetic acid (1.0 eq)
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Allylamine (1.1 eq)
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EDC·HCl (1.2 eq)
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HOBt (1.2 eq)
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DIPEA (2.0 eq)
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DMF (Solvent)
Protocol:
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Dissolve the acid in DMF. Add DIPEA, EDC·HCl, and HOBt. Stir for 15 minutes to activate.
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Add allylamine.[1][2][3] Stir at room temperature for 12–16 hours.
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Dilute with Ethyl Acetate. Wash extensively with water and LiCl solution (to remove DMF).
Visualization: Synthesis Logic Flow
Figure 1: Synthetic pathway comparing activation strategies for amide bond formation.
Part 3: Analytical Validation (Self-Validating System)
To ensure the synthesized compound is correct, the following spectral signatures must be observed. Any deviation suggests an impurity or regioisomer (e.g.,
Proton NMR ( H NMR, 400 MHz, CDCl )
The molecule has distinct "zones" that allow for rapid structural confirmation.
| Shift ( | Multiplicity | Integration | Assignment | Structural Logic |
| 7.10 – 7.40 | Multiplet | 4H | Ar-H | 3-substituted benzene ring pattern. |
| 5.75 – 5.90 | Multiplet | 1H | -CH=CH -CH | Internal alkene proton (Allyl). |
| 5.40 – 5.60 | Broad Singlet | 1H | -NH - | Amide proton (exchangeable with D |
| 5.10 – 5.25 | Multiplet | 2H | -CH=CH | Terminal alkene protons (Allyl). |
| 3.85 – 3.95 | Triplet/Multiplet | 2H | -NH-CH | Allylic methylene, deshielded by Nitrogen. |
| 3.55 | Singlet | 2H | Ar-CH | Benzylic methylene, alpha to carbonyl. |
Carbon NMR ( C NMR, 100 MHz, CDCl )
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Carbonyl (C=O): ~170.5 ppm.
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Aromatic Quaternary: ~136 ppm (ipso to CH2), ~134 ppm (ipso to Cl).
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Allyl Internal (-CH=): ~134 ppm.
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Aromatic CH: ~130, 129, 127, 125 ppm.
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Allyl Terminal (=CH2): ~116 ppm.
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Benzylic CH2: ~43 ppm.
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Allylic CH2: ~42 ppm.
Mass Spectrometry (ESI-MS)
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Molecular Ion (
): 209.1 (100%) and 211.1 (32%). -
Pattern: The characteristic 3:1 ratio of the M and M+2 peaks confirms the presence of a single Chlorine atom.
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Fragmentation: Loss of the allyl group (
) or cleavage of the benzyl-carbonyl bond ( 125/127 for chlorobenzyl cation).
Visualization: Spectral Logic
Figure 2: Analytical decision tree for structural confirmation.
Part 4: Safety & Handling
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Hazards: As an acetamide derivative, assume potential skin irritation. Allylamine residues are highly toxic and lachrymatory.
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Storage: Store in a cool, dry place. Amides are generally stable, but avoid strong acids/bases which can hydrolyze the amide bond.
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PPE: Nitrile gloves, safety goggles, and fume hood are mandatory during synthesis, especially when handling thionyl chloride or allylamine.
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for acid chloride amide synthesis).
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic grounding for nucleophilic acyl substitution).
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National Center for Biotechnology Information. (2024). PubChem Compound Summary for 3-Chlorophenylacetic acid. Retrieved from [Link]
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National Center for Biotechnology Information. (2024). PubChem Compound Summary for Allylamine. Retrieved from [Link]

